The compound is primarily sourced from microbial metabolism, specifically isolated from species such as Pseudomonas aeruginosa, which is known for producing various antimetabolites. It is classified under the category of amino acids due to the presence of both an amino group and a carboxylic acid group, allowing it to participate in protein synthesis and other metabolic pathways .
The synthesis of 3-Butenoic acid, 2-amino-3-methyl-, (S)- can be achieved through several methodologies, with one prominent route involving the use of β-methylhydrogen itaconate. The typical synthetic procedure includes:
In industrial settings, the production utilizes advanced polymerization techniques to synthesize high-performance materials such as carbon fibers .
The molecular structure of 3-Butenoic acid, 2-amino-3-methyl-, (S)- features a butenoic acid backbone with an amino group attached to the second carbon atom. The structural formula can be represented as follows:
3-Butenoic acid, 2-amino-3-methyl-, (S)- participates in various chemical reactions:
The major products resulting from these reactions include:
The mechanism of action for 3-Butenoic acid, 2-amino-3-methyl-, (S)- is multifaceted:
The physical and chemical properties of 3-Butenoic acid, 2-amino-3-methyl-, (S)- include:
Property | Value |
---|---|
Molecular Weight | 115.13 g/mol |
Boiling Point | ~255.2°C |
Density | ~1.100 g/cm³ |
pKa | ~2.03 |
LogP | ~0.6747 |
Polar Surface Area | ~63.32 Ų |
These properties indicate that the compound is relatively stable under standard conditions but may react under specific catalytic or oxidative environments .
3-Butenoic acid, 2-amino-3-methyl-, (S)- has several notable applications:
(S)-2-Amino-3-methyl-3-butenoic acid (AMB) is synthesized primarily through non-ribosomal peptide synthetase (NRPS) pathways in Pseudomonas aeruginosa. This assembly line employs a thiotemplate mechanism where amino acid substrates are activated, loaded onto carrier proteins, and condensed into peptide intermediates. The process begins with the activation of specific amino acids by adenylation (A) domains and their covalent attachment to phosphopantetheine (Ppant) arms of thiolation (T) domains via thioester linkages [3].
Table 1: Core NRPS Domains in AMB Biosynthesis
Domain Type | Function | Gene/Protein | Substrate Specificity |
---|---|---|---|
Adenylation (A) | Substrate activation & loading | AmbB (Module 1) | L-alanine |
Thiolation (T) | Carrier for activated substrates | AmbB & AmbE T domains | Ppant-tethered intermediates |
Condensation (C) | Peptide bond formation | AmbB & AmbE | Catalyzes nucleophilic attack |
Methyltransferase (MT) | Methoxy group addition | AmbE (integrated domain) | Modifies hydroxylated intermediate |
In P. aeruginosa, the AmbB-AmbE megasynthetase constructs a tripeptide scaffold essential for AMB formation. AmbB's A domain activates L-alanine, loading it onto its own T domain (T1). Simultaneously, AmbE's A domain activates L-glutamate, attaching it to AmbE's T1 domain. The C domain of AmbB then catalyzes transpeptidation between L-alanine (donor) and L-glutamate (acceptor), forming an L-Ala-L-Glu dipeptide. This intermediate undergoes elongation with a second L-alanine (loaded on AmbE's T2 domain) via AmbE's C domain, generating the L-Ala-L-Glu-L-Ala tripeptide precursor [6]. Structural studies of AmbB's T-C di-domain reveal that the T domain adopts a substrate-donation conformation when loaded with L-alanine, positioning the Ppant-L-Ala thioester in the donor catalytic channel of the condensation domain for nucleophilic attack [6].
A distinctive feature of AMB biosynthesis is the interprotein trans-loading of L-alanine. AmbB not only loads L-alanine onto its own T domain but also transfers it to AmbE's T2 domain. This shuttling requires precise protein-protein interactions between the NRPS modules, likely mediated by communication (COM) domains that ensure correct pairing and intermediate transfer. This mechanism enables the dual incorporation of L-alanine at both ends of the tripeptide precursor, a prerequisite for subsequent cyclization and release of the final AMB toxin [6].
Following tripeptide assembly, two non-heme iron oxygenases, AmbC and AmbD, sequentially modify the L-glutamate residue within the T-domain-tethered intermediate. AmbC first catalyzes the C3-hydroxylation of L-glutamate, generating threo-3-hydroxy-L-glutamate. AmbD subsequently performs C4-hydroxylation, yielding threo-3,4-dihydroxy-L-glutamate. Both enzymes require α-ketoglutarate as a co-substrate and molecular oxygen, producing succinate and CO₂ as byproducts. This double hydroxylation primes the glutamate residue for downstream dehydration, decarboxylation, and methoxylation reactions that forge AMB’s oxyvinylglycine core [6].
The threo-3,4-dihydroxy-L-glutamate intermediate undergoes a series of transformations to generate AMB’s signature 2-amino-4-methoxy-trans-3-butenoic acid moiety:
The five-gene ambABCDE cluster (ambA: transporter; ambB & ambE: NRPSs; ambC & ambD: oxygenases) is conserved in phylogenetically diverse Pseudomonas strains and other proteobacteria. This conservation underscores AMB’s ecological role as a broad-spectrum antimicrobial toxin targeting pyridoxal phosphate-dependent enzymes in competing microbes. Genomic analyses reveal that amb clusters often reside within genomic islands or near mobile genetic elements, suggesting horizontal gene transfer as a mechanism for dissemination among soil and plant-associated bacteria. The persistence of this cluster highlights its fitness benefits in microbial antagonism and niche colonization [4] [6].
Table 2: Enzymes Encoded by the Conserved amb Gene Cluster
Gene | Protein Function | Catalytic Role in AMB Pathway |
---|---|---|
ambA | Putative transporter | AMB efflux (self-resistance) |
ambB | Bimodular NRPS | L-Ala activation & loading; dipeptide (Ala-Glu) formation |
ambC | Fe(II)/αKG oxygenase | C3-hydroxylation of T-domain-bound L-Glu |
ambD | Fe(II)/αKG oxygenase | C4-hydroxylation of 3-OH-L-Glu |
ambE | Trimodular NRPS | L-Glu activation; tripeptide assembly; glutamate modification; AMB release |
Reconstituting AMB biosynthesis in heterologous hosts faces significant challenges:
Concluding RemarksThe biosynthesis of (S)-2-amino-3-methyl-3-butenoic acid exemplifies the sophistication of microbial secondary metabolism. Its NRPS-dependent assembly, enzymatic tailoring, and conserved genetic architecture provide avenues for bioengineering novel antimicrobial agents. Future efforts require deeper structural insights into the non-canonical C domain of AmbE and dynamic recruitment of AmbC/AmbD to the NRPS complex.
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